2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole
Overview
Description
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 4-chlorophenyl group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds have been shown to interact with their targets and cause significant changes . For instance, indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as paclobutrazol, have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, some compounds showed improved kinetic solubilities compared to their parental compounds and were metabolically stable in vitro . The maximum concentrations reached after oral administration, elimination half-lives, and bioavailabilities were also reported .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-chloroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazole derivatives, which can have different functional groups attached to the phenyl or imidazole rings.
Scientific Research Applications
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
- 2-(4-fluorophenyl)-4,5-dihydro-1H-imidazole
- 2-(4-methylphenyl)-4,5-dihydro-1H-imidazole
Uniqueness
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMWMBLBTZAVLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299300 | |
Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-52-4 | |
Record name | 13623-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole synthesized according to the research?
A1: The research paper describes a novel synthetic route to obtain this compound. [] The process starts with the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. These imidates are then reacted with ethylenediamine to yield the desired this compound. This synthetic approach offers a facile and efficient method for obtaining this specific N-heterocycle.
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